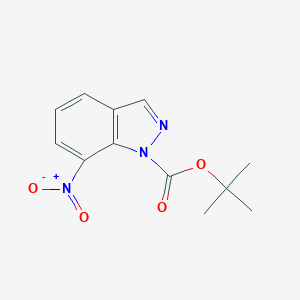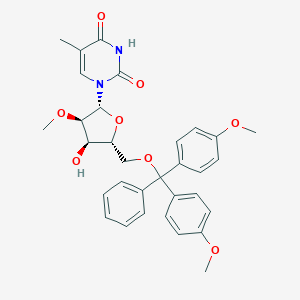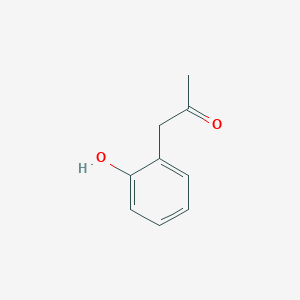
1-(2-Hydroxyphenyl)propan-2-one
描述
1-(2-Hydroxyphenyl)propan-2-one, also known as 2’-Hydroxypropiophenone, is an organic compound with the molecular formula C9H10O2. It is a phenolic ketone, characterized by the presence of a hydroxyl group attached to a phenyl ring and a ketone group on the adjacent carbon atom.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phenol with propionic acid derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions in an inert solvent like carbon disulfide .
Industrial Production Methods: Industrial production of this compound often employs similar Friedel-Crafts acylation techniques, optimized for large-scale synthesis. The process involves careful control of reaction parameters to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 1-(2-Hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Secondary alcohols.
Substitution: Halogenated phenolic ketones.
科学研究应用
1-(2-Hydroxyphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for developing novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in polymer synthesis
作用机制
The mechanism of action of 1-(2-Hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways .
相似化合物的比较
4-Hydroxypropiophenone: Similar structure but with the hydroxyl group in the para position.
2-Hydroxyacetophenone: Lacks the propyl group, having a simpler structure.
2-Hydroxybenzophenone: Contains an additional phenyl group attached to the carbonyl carbon.
Uniqueness: 1-(2-Hydroxyphenyl)propan-2-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .
属性
IUPAC Name |
1-(2-hydroxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKHLUBUCIHKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466050 | |
| Record name | 1-(2-hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13100-05-5 | |
| Record name | 2-Propanone, 1-(2-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PROPANONE, 1-(2-HYDROXYPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4H53EI92P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of (E)-1-(2-Hydroxyphenyl)propan-2-one O-methyloxime?
A1: (E)-1-(2-Hydroxyphenyl)propan-2-one O-methyloxime crystallizes with Z' = 2 in the space group P-1 [, ]. The molecules form chains through a network of hydrogen bonds. Two O-H···N hydrogen bonds link the molecules, with H···O distances of 1.97 Å and 1.98 Å, and O···N distances of 2.810(2) Å and 2.815(2) Å [, ]. Additionally, a C-H···O hydrogen bond with an H···O distance of 2.50 Å and a C···O distance of 3.313(2) Å contributes to the chain formation [, ]. These hydrogen bonds create a pattern of edge-fused centrosymmetric rings, alternating between R44(16) and R44(24) rings [, ].
Q2: How does Phenyliodine(III) bis(trifluoroacetate) react with 1-(2-hydroxyphenyl)propan-2-one oxime?
A2: Instead of the anticipated intramolecular oxidative cyclization observed with similar compounds, reacting this compound oxime with Phenyliodine(III) bis(trifluoroacetate) yields a different product []. Instead of forming the expected 1-oxa-2-azaspiro[4.5]deca-2,6,9-trien-8-one, the reaction leads to the [4 + 2] dimer of the initially formed spiroisoxazoline []. This suggests unique reactivity for this specific oxime derivative.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


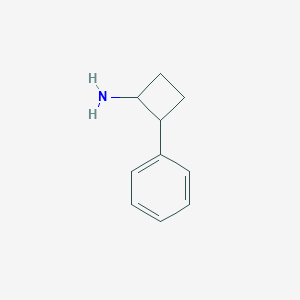
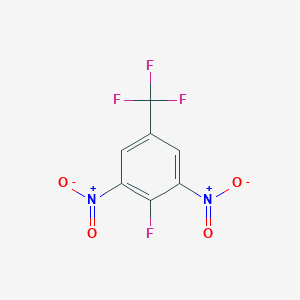
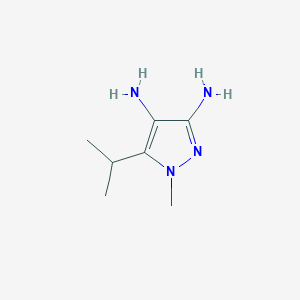
![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)
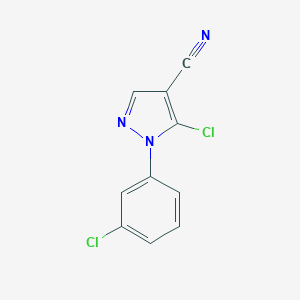


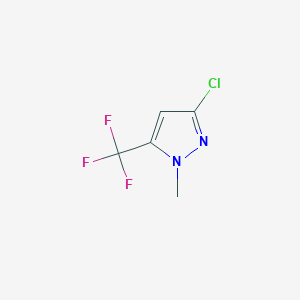
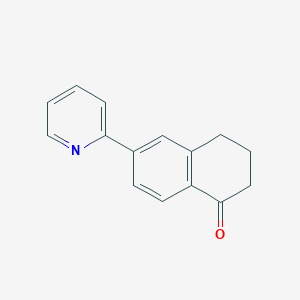
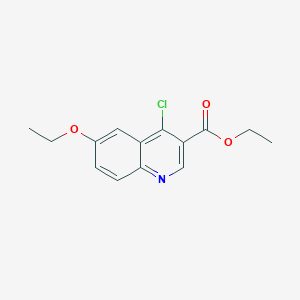

![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)
